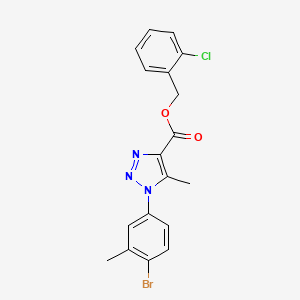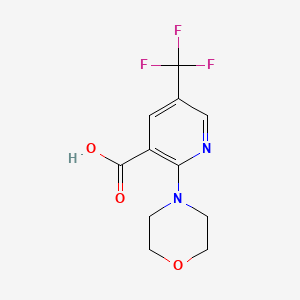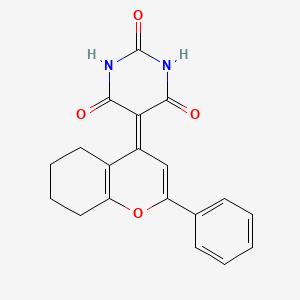
N-(2-Hydrazinyl-2-oxoethyl)naphthalin-1-carbonsäureamid
Übersicht
Beschreibung
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.266. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Materialsynthese
Der strukturelle Aufbau dieser Verbindung macht sie für die Synthese von fortschrittlichen Materialien geeignet. Ihr Naphthalinkern kann funktionalisiert werden, um Polymere oder kleine Moleküle mit spezifischen optischen Eigenschaften zu erzeugen, die bei der Entwicklung organischer Leuchtdioden (OLEDs) und anderer elektronischer Geräte eingesetzt werden können .
Katalyse
In der Katalyse kann N-[(Hydrazinkarbonyl)methyl]naphthalin-1-carbonsäureamid an der Synthese von Katalysatoren beteiligt sein, die verschiedene chemische Reaktionen ermöglichen. Seine Fähigkeit, als Ligand zu fungieren, kann genutzt werden, um Metallkomplexe zu erzeugen, die Redoxreaktionen katalysieren, die in industriellen Prozessen entscheidend sind .
Fungizidforschung
Strukturelle Analoga der Verbindung wurden auf ihre fungiziden Eigenschaften untersucht. Durch die Hemmung des Wachstums von Pilzen wie Rhizoctonia solani können diese Verbindungen zur Entwicklung neuer Fungizide führen, die zum Schutz von Nutzpflanzen und zur Gewährleistung der Ernährungssicherheit beitragen .
Antibakterielle Aktivität
Die Forschung hat gezeigt, dass Derivate von Naphthalincarbonsäureamid, wie unsere Verbindung von Interesse, eine signifikante antimikrobielle Aktivität aufweisen können. Dies eröffnet Möglichkeiten für die Verwendung bei der Herstellung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme .
Entzündungshemmende Anwendungen
Die in der Verbindung vorhandene Hydrazin-Einheit kann zur Synthese selektiver COX-2-Hemmer verwendet werden. Diese sind wichtig für die Behandlung von Entzündungen und damit verbundenen Erkrankungen. Die Verbindung kann als Ausgangspunkt für die Entwicklung neuer entzündungshemmender Medikamente dienen .
Wirkmechanismus
Target of Action
The primary target of N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide is the proliferating cell nuclear antigen (PCNA) . PCNA is a protein that plays a crucial role in DNA repair . The compound was designed to target a post-translationally modified isoform of PCNA, termed caPCNA, which is preferentially found in cancer cells .
Mode of Action
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide acts as a small molecule inhibitor of PCNA . By selectively targeting caPCNA, it may be possible to kill cancer cells without affecting healthy tissues .
Biochemical Pathways
It is known that the compound interferes with the function of pcna, a protein essential for dna replication and repair within tumors .
Result of Action
In vitro testing demonstrated that N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide inhibited the growth and induced cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It had no effect on several normal, nonmalignant cell types .
Biochemische Analyse
Biochemical Properties
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide interacts with the PCNA protein . PCNA, or Proliferating Cell Nuclear Antigen, is a key component of the DNA replication and repair machinery in cells. The interaction between N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide and PCNA inhibits the function of PCNA, thereby affecting DNA replication and repair .
Cellular Effects
The inhibition of PCNA by N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide has profound effects on cellular processes. It disrupts DNA replication, leading to cell cycle arrest and apoptosis, or programmed cell death . This makes N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide a potential antineoplastic agent .
Molecular Mechanism
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide exerts its effects at the molecular level by binding to PCNA and inhibiting its function . This disrupts the normal process of DNA replication and repair, leading to DNA damage and cell death .
Temporal Effects in Laboratory Settings
The effects of N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide on cellular function have been observed in both in vitro and in vivo studies . Over time, the compound’s inhibition of PCNA leads to a decrease in cell proliferation and an increase in cell death .
Dosage Effects in Animal Models
The effects of N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide in animal models are dose-dependent . At lower doses, the compound inhibits cell proliferation, while at higher doses, it induces cell death .
Metabolic Pathways
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide is involved in the DNA replication and repair pathways . It interacts with the PCNA protein, which is a key component of these pathways .
Subcellular Localization
Given its interaction with PCNA, it is likely that the compound localizes to the nucleus, where DNA replication and repair occur .
Eigenschaften
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-16-12(17)8-15-13(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,14H2,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPWXTKOCBUZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide](/img/structure/B2356751.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2356752.png)
![(3aR,8aR)-4,4,8,8-tetrakis[3,5-di(propan-2-yl)phenyl]-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B2356755.png)
![N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2356756.png)
![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)
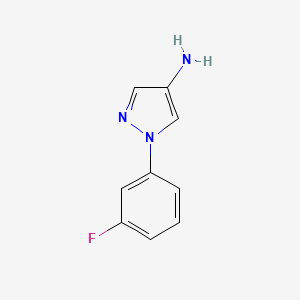
![1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane](/img/structure/B2356759.png)

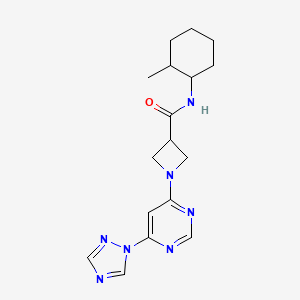
![2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate](/img/structure/B2356767.png)

